molecular formula C13H14ClNO2 B8487208 5-Chloro-1-phthalimidopentane

5-Chloro-1-phthalimidopentane

Cat. No. B8487208
M. Wt: 251.71 g/mol
InChI Key: KPJDWMQITNQCCN-UHFFFAOYSA-N
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Patent
US05376673

Procedure details

A solution of 20.6 g (0.139 mole) of phthalic anhydride, 20 g (0.126 mole) of 5-chloropentylamine hydrochloride and 17.6 ml (0.126 mole) of triethylamine in 250 ml of toluene was heated to 130° C. for 4 hours. The obtained mixture was evaporated to dryness. The residue was taken up into 200 ml of water and extracted with ethyl acetate. The phases were separated and the organic phase was dried over sodium sulfate and evaporated to dryness. From the crude product, 23 g of the title product were obtained as an oil having the following characteristics:
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.Cl.[Cl:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][NH2:19].C(N(CC)CC)C>C1(C)C=CC=CC=1>[Cl:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][N:19]1[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[C:4]1=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
20.6 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
20 g
Type
reactant
Smiles
Cl.ClCCCCCN
Name
Quantity
17.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The obtained mixture was evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClCCCCCN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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